![molecular formula C29H28O4 B14735593 Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol CAS No. 6636-19-7](/img/structure/B14735593.png)
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is an organic compound with a complex structure that includes multiple methoxy and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol typically involves the reaction of 2-methoxyphenyl compounds with 4-methoxyphenylmethyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- Bis(4-methoxyphenyl)(phenyl)methanol
- (4-methoxyphenyl)methanol
- Methanone, bis(2-hydroxy-4-methoxyphenyl)
Uniqueness
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is unique due to its specific arrangement of methoxy and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications.
特性
CAS番号 |
6636-19-7 |
|---|---|
分子式 |
C29H28O4 |
分子量 |
440.5 g/mol |
IUPAC名 |
bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C29H28O4/c1-31-23-18-16-21(17-19-23)20-22-10-4-5-11-24(22)29(30,25-12-6-8-14-27(25)32-2)26-13-7-9-15-28(26)33-3/h4-19,30H,20H2,1-3H3 |
InChIキー |
VNAOHGRVTBNEMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2C(C3=CC=CC=C3OC)(C4=CC=CC=C4OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


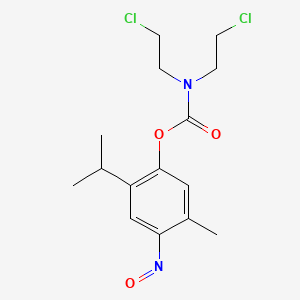
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

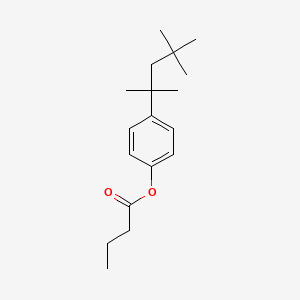
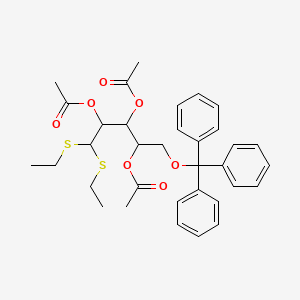
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
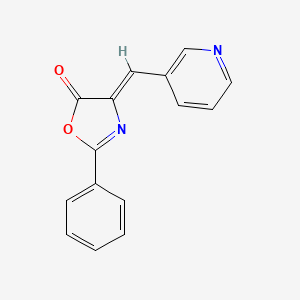
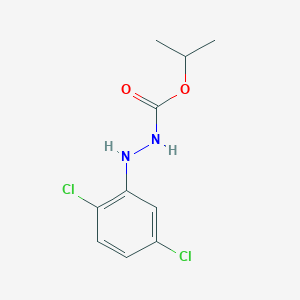

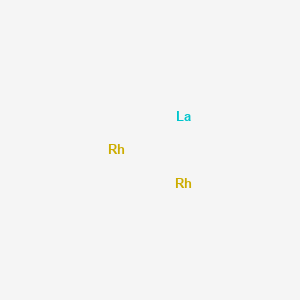
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
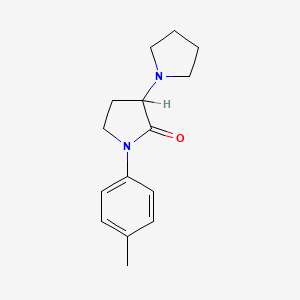
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

